2-Butene, 1-chloro-

Übersicht

Beschreibung

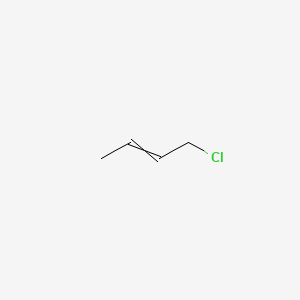

2-Butene, 1-chloro- is an organic compound with the molecular formula C4H7Cl. It is also known by other names such as α-Chloro-β-butylene, γ-Methallyl chloride, γ-Methylallyl chloride, Crotyl chloride, and 2-Butenyl chloride . This compound is a chlorinated derivative of butene and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

2-Butene, 1-chloro- can be synthesized through several methods. One common synthetic route involves the chlorination of butene. The reaction typically occurs in the presence of a catalyst such as cuprous chloride and triethylamine hydrochloride, with dichloromethane as the solvent . The reaction conditions are carefully controlled to achieve high conversion rates and product purity.

Industrial production methods often involve the use of isoprene and anhydrous hydrogen chloride as the main reactants. The reaction is carried out in a solvent like dichloromethane, with cuprous chloride and triethylamine hydrochloride as catalysts . This method ensures high yields and minimal waste generation.

Analyse Chemischer Reaktionen

2-Butene, 1-chloro- undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.

Elimination Reactions: It can undergo elimination reactions to form butadiene.

Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Chloro-2-butene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : It can react with nucleophiles such as alcohols and amines to form alcohols and amines respectively.

- Elimination Reactions : Under certain conditions, it can undergo elimination reactions to produce butadiene .

Table 1: Reaction Pathways of 1-Chloro-2-butene

| Reaction Type | Product(s) | Notes |

|---|---|---|

| Nucleophilic Substitution | Alcohols, Amines | Forms through reaction with nucleophiles |

| Elimination | Butadiene | Can occur under basic conditions |

| Addition | Dihalides | Forms through addition reactions |

Polymer Chemistry

In polymer chemistry, 1-chloro-2-butene is utilized as a monomer or co-monomer in the production of various copolymers. Research indicates that it can be copolymerized with styrene to create materials with desirable properties. The microstructure of these copolymers significantly influences their physical characteristics .

Case Study: Copolymerization with Styrene

- A study conducted by KOHJIYA et al. highlighted that copolymers of 1-chloro-2-butene and styrene exhibit a microstructure consisting of approximately 60% trans-1,4 structure and 40% 3,4 structure . This structural diversity allows for tailored properties suitable for specific applications.

Pharmaceutical Applications

The compound is also employed in the synthesis of pharmaceutical intermediates. Its ability to form reactive intermediates makes it useful for developing drugs that require specific structural modifications during synthesis.

Agricultural Chemicals

In agriculture, 1-chloro-2-butene is utilized in the production of pesticides and herbicides. Its reactivity allows it to be incorporated into various agrochemical formulations aimed at improving crop protection.

Toxicological Studies

Research has indicated potential toxicological effects associated with exposure to 1-chloro-2-butene. It has been identified as a skin sensitizer and an eye irritant, emphasizing the need for careful handling in laboratory and industrial settings . Furthermore, studies suggest that similar compounds may exhibit mutagenic properties, although specific data on this compound's mutagenicity remains limited.

Wirkmechanismus

The mechanism of action of 2-Butene, 1-chloro- involves its reactivity as an alkylating agent. The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical synthesis processes .

Vergleich Mit ähnlichen Verbindungen

2-Butene, 1-chloro- can be compared with other similar compounds such as:

1-Chlorobutene: Another chlorinated butene with different reactivity and applications.

2-Butene: The non-chlorinated version of the compound, which has different chemical properties.

Crotyl chloride: A stereoisomer of 2-Butene, 1-chloro-, with similar but distinct chemical behavior

The uniqueness of 2-Butene, 1-chloro- lies in its specific reactivity due to the presence of the chlorine atom, making it valuable in various chemical synthesis applications.

Biologische Aktivität

2-Butene, 1-chloro- (commonly known as 1-chloro-2-butene) is an organic compound with the molecular formula C₄H₇Cl. It is classified as a halogenated alkene and is known for its reactivity due to the presence of a double bond and a chlorine substituent. This compound has garnered attention in various fields, including organic synthesis and toxicology, due to its unique biological activities and potential health hazards.

1-Chloro-2-butene exists primarily as a colorless liquid with a boiling point of 83 °C and a density of 0.93 g/cm³ at 20 °C. Its flash point is -19 °C, indicating that it is highly flammable. The structure features a chlorine atom attached to the second carbon of the butene chain, making it an allylic halide .

Biological Activity Overview

1-Chloro-2-butene exhibits several biological activities that are significant in both environmental and health contexts:

- Toxicity : The compound is known to cause skin sensitization and can lead to serious eye damage upon exposure. In animal studies, the acute toxicity (LD50) via oral administration has been reported as 172-219 mg/kg in rats, while inhalation exposure resulted in an LC50 of 16.3 mg/L over four hours .

- Mutagenicity : While specific data on the mutagenicity of 1-chloro-2-butene is limited, compounds with similar structures have shown potential mutagenic properties. This raises concerns regarding its use in industrial applications and its impact on human health .

- Reactivity with Biological Macromolecules : The compound's reactivity allows it to interact with proteins, nucleic acids, and other biological macromolecules, potentially leading to toxicological effects. Studies suggest that chlorinated alkenes can form reactive metabolites that may contribute to carcinogenicity .

Case Study 1: Skin Sensitization

A study examined the skin sensitization potential of 1-chloro-2-butene using the Local Lymph Node Assay (LLNA). Results indicated that exposure led to significant immune responses in test subjects, suggesting that this compound can act as a sensitizer in humans .

Case Study 2: Eye Irritation

Research conducted on rabbits demonstrated that exposure to 1-chloro-2-butene resulted in severe eye irritation and damage. This highlights the importance of handling this compound with care in laboratory and industrial settings .

Case Study 3: Environmental Impact

A study focusing on the environmental persistence of halogenated alkenes found that 1-chloro-2-butene can undergo hydrolysis and other degradation pathways, potentially leading to harmful byproducts in aquatic environments. This raises concerns about its use in agricultural applications where runoff could affect water quality .

The biological activity of 1-chloro-2-butene can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The compound readily undergoes nucleophilic substitution reactions due to its electrophilic nature. For instance, when reacted with ethanol under acidic conditions, it forms allylic alcohols through an SN1 mechanism involving carbocation intermediates .

- Bioactivation by Myeloperoxidase : Research indicates that myeloperoxidase-mediated bioactivation can convert alkenes like 1-chloro-2-butene into reactive chlorohydrins, which may further react with cellular macromolecules, contributing to toxicity and potential carcinogenic effects .

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| 1-Chloro-2-butene | C₄H₇Cl | Allylic halide; reactive double bond; used in synthesis |

| 3-Chloro-1-butene | C₄H₇Cl | Different chlorine position; more stable; less reactive |

| Vinyl chloride | C₂H₃Cl | Used for PVC production; smaller carbon chain; higher volatility |

The unique positioning of the chlorine atom in 1-chloro-2-butene contributes significantly to its reactivity compared to other halogenated compounds.

Eigenschaften

IUPAC Name |

1-chlorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKRILODNOEEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052258 | |

| Record name | 1-Chloro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-97-9 | |

| Record name | Crotyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.